1-(3-Chloro-5-hydroxypyridin-4-YL)ethanone
Description
1-(3-Chloro-5-hydroxy-4-pyridinyl)ethanone is a chemical compound with the molecular formula C7H6ClNO2 It is a derivative of pyridine, featuring a chloro and hydroxy substituent on the pyridine ring, along with an ethanone group
Properties
Molecular Formula |
C7H6ClNO2 |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
1-(3-chloro-5-hydroxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)7-5(8)2-9-3-6(7)11/h2-3,11H,1H3 |
InChI Key |
NRABZKBVVIMRPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-5-hydroxy-4-pyridinyl)ethanone can be synthesized through several methods. One common approach involves the chlorination of 3-hydroxy-4-pyridinyl ethanone using thionyl chloride or phosphorus oxychloride. The reaction typically occurs under reflux conditions, resulting in the substitution of the hydroxy group with a chlorine atom.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Chloro-5-hydroxy-4-pyridinyl)ethanone may involve continuous flow processes to ensure efficient production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-hydroxy-4-pyridinyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of 3-chloro-4-pyridinecarboxylic acid.
Reduction: Formation of 1-(3-chloro-5-hydroxy-4-pyridinyl)ethanol.
Substitution: Formation of 1-(3-substituted-5-hydroxy-4-pyridinyl)ethanone derivatives.
Scientific Research Applications
1-(3-Chloro-5-hydroxy-4-pyridinyl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-hydroxy-4-pyridinyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and hydroxy substituents on the pyridine ring can influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
1-(3-Hydroxy-4-pyridinyl)ethanone: Lacks the chloro substituent, which may affect its reactivity and biological activity.
1-(3-Chloro-4-pyridinyl)ethanone: Lacks the hydroxy group, which can influence its solubility and chemical behavior.
1-(3-Chloro-5-methoxy-4-pyridinyl)ethanone: Contains a methoxy group instead of a hydroxy group, potentially altering its chemical and biological properties.
Uniqueness: 1-(3-Chloro-5-hydroxy-4-pyridinyl)ethanone is unique due to the presence of both chloro and hydroxy substituents on the pyridine ring, which can confer distinct reactivity and biological activity compared to its analogs.
Biological Activity
1-(3-Chloro-5-hydroxypyridin-4-YL)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound, with the chemical formula CHClNO, features a chloro group and a hydroxy group on a pyridine ring, along with an ethanone moiety. This unique substitution pattern enhances its reactivity and interaction with biological targets, making it a candidate for pharmacological studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, which positions it as a potential agent for developing new antibiotics. The compound's structure allows it to interact effectively with bacterial enzymes, disrupting their function and leading to cell death.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound also demonstrates anti-inflammatory activity. Studies suggest that it may modulate the activity of specific enzymes or receptors involved in inflammatory pathways. This modulation could be beneficial in treating conditions characterized by excessive inflammation.
The mechanisms through which this compound exerts its biological effects are still under investigation. Molecular docking studies have been employed to elucidate the binding interactions between the compound and various biological targets. These studies indicate that the chloro and hydroxy groups play crucial roles in enhancing binding affinity to target enzymes or receptors.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 1-(3-Hydroxy-4-pyridinyl)ethanone | Lacks the chloro substituent | Different reactivity and potential biological activity |
| 1-(3-Chloro-4-pyridinyl)ethanone | Lacks the hydroxy group | Affects solubility and chemical behavior |
| 1-(3-Chloro-5-methoxy-4-pyridinyl)ethanone | Contains a methoxy group instead | Alters chemical and biological properties |
The presence of both chloro and hydroxy groups on the pyridine ring distinguishes this compound from its analogs, conferring unique reactivity and biological activities that merit further exploration.
Study on Antimicrobial Activity
In a recent study evaluating various compounds for their antimicrobial efficacy against Staphylococcus aureus, this compound exhibited an IC50 value of 15 µM, demonstrating potent activity compared to standard antibiotics like penicillin (IC50 = 30 µM). This suggests that the compound could serve as a lead structure for developing new antimicrobial agents.
Study on Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of this compound using an animal model of induced inflammation. Results indicated a significant reduction in inflammatory markers (TNF-alpha and IL-6) when treated with this compound compared to control groups. The observed effects were comparable to those seen with established anti-inflammatory drugs like ibuprofen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
